![molecular formula C16H18N2O4S B296211 N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B296211.png)
N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that is currently being researched for its potential use in treating chronic pain. EMA401 works by targeting a specific receptor in the nervous system that is involved in the transmission of pain signals.
Mecanismo De Acción
The TRPV1 receptor is a cation channel that is expressed in sensory neurons and is involved in the transmission of pain signals. When activated, the TRPV1 receptor opens and allows calcium ions to enter the cell, leading to the transmission of pain signals. N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide works by blocking the TRPV1 receptor, preventing the entry of calcium ions and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain in animal models of chronic pain. In addition, N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have a favorable safety profile in preclinical studies, with no significant side effects observed. N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to have a long half-life, which could potentially allow for once-daily dosing in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is its specificity for the TRPV1 receptor, which reduces the risk of off-target effects. In addition, N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain in animal models of chronic pain, which suggests that it has potential as a treatment for humans. However, one limitation of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further investigate the safety and efficacy of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide in clinical trials in humans. Another direction is to explore the potential use of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide in combination with other pain medications to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide and to identify potential biomarkers that could be used to predict patient response to the drug. Finally, research is needed to explore the potential use of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide in other conditions, such as neuropathic pain and cancer-related pain.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-ethoxyphenol with 4-nitrobenzene-1-sulfonyl chloride to form 2-ethoxyphenyl 4-nitrobenzenesulfonate. This compound is then reacted with methylamine to form N-(2-ethoxyphenyl)-4-nitrobenzamide. The final step involves the reduction of N-(2-ethoxyphenyl)-4-nitrobenzamide with sodium dithionite to form N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is currently being researched for its potential use in treating chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat with currently available medications. N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide works by targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. By blocking the TRPV1 receptor, N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has the potential to reduce pain without the side effects associated with currently available pain medications.
Propiedades
Fórmula molecular |
C16H18N2O4S |
---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-4-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-15-7-5-4-6-14(15)17-16(19)12-8-10-13(11-9-12)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) |
Clave InChI |
QTWLWQLZDRVTPY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.